molecular formula C8H7FINO2 B12856311 3-Fluoro-5-iodo-4-methoxybenzamide

3-Fluoro-5-iodo-4-methoxybenzamide

Cat. No.: B12856311
M. Wt: 295.05 g/mol
InChI Key: UZDINKCJMPUWHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-5-iodo-4-methoxybenzamide is an organic compound with the molecular formula C8H7FINO2 and a molecular weight of 295.05 g/mol It is a derivative of benzamide, featuring fluorine, iodine, and methoxy functional groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-iodo-4-methoxybenzamide typically involves multi-step organic reactions. One common method includes the iodination of 3-fluoro-4-methoxybenzoic acid, followed by the conversion of the acid to the corresponding amide. The reaction conditions often involve the use of iodine and a suitable oxidizing agent for the iodination step, and subsequent amidation using ammonia or an amine source .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-iodo-4-methoxybenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 3-fluoro-5-azido-4-methoxybenzamide, while a Suzuki coupling reaction could produce a biaryl derivative .

Scientific Research Applications

3-Fluoro-5-iodo-4-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-iodo-4-methoxybenzamide involves its interaction with specific molecular targets. The fluorine and iodine atoms can participate in halogen bonding, which influences the compound’s binding affinity to proteins and enzymes. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both fluorine and iodine allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development .

Properties

Molecular Formula

C8H7FINO2

Molecular Weight

295.05 g/mol

IUPAC Name

3-fluoro-5-iodo-4-methoxybenzamide

InChI

InChI=1S/C8H7FINO2/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H2,11,12)

InChI Key

UZDINKCJMPUWHL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1I)C(=O)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.